molecular formula C42H37KN11NaO11S2 B12719202 4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt CAS No. 85223-36-5

4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt

Cat. No.: B12719202
CAS No.: 85223-36-5
M. Wt: 998.0 g/mol
InChI Key: WEGBNOHMUNMVHI-UHFFFAOYSA-L
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Description

4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is widely used in various industries for coloring textiles, food, and other materials. The presence of multiple azo groups (-N=N-) in its structure contributes to its intense coloration and makes it a valuable dye.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt typically involves a multi-step process. The starting material is often 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, which undergoes diazotization followed by coupling reactions with 2-hydroxy-4-morpholinophenyl diazonium salts. The reaction conditions usually require acidic or basic environments to facilitate the formation of azo bonds.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through crystallization or filtration techniques to obtain the desired dye quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products

    Oxidation: Oxidized derivatives with altered color properties.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted azo compounds with modified functionalities.

Scientific Research Applications

4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt has several scientific research applications:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential therapeutic uses, including as a drug delivery agent.

    Industry: Widely used in textile dyeing, food coloring, and as a colorant in various consumer products.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions alter the electronic structure of the compound, leading to changes in color. The molecular targets include various enzymes and proteins that interact with the azo groups, facilitating the compound’s use in biological staining and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Reactive Black 5: Another azo dye with similar applications in textile dyeing.

    Acid Black 1: Used in similar industrial applications but differs in its chemical structure.

    Direct Black 38: Another azo dye with comparable properties but different synthesis routes.

Uniqueness

4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt is unique due to its specific combination of azo groups and morpholine rings, which provide distinct color properties and reactivity. Its versatility in various applications, from scientific research to industrial use, highlights its importance in the field of azo dyes.

Properties

CAS No.

85223-36-5

Molecular Formula

C42H37KN11NaO11S2

Molecular Weight

998.0 g/mol

IUPAC Name

potassium;sodium;4-amino-5-hydroxy-3,6-bis[[4-[(2-hydroxy-4-morpholin-4-ylphenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C42H39N11O11S2.K.Na/c43-39-38-25(21-36(65(57,58)59)40(39)50-46-28-5-1-26(2-6-28)44-48-32-11-9-30(23-34(32)54)52-13-17-63-18-14-52)22-37(66(60,61)62)41(42(38)56)51-47-29-7-3-27(4-8-29)45-49-33-12-10-31(24-35(33)55)53-15-19-64-20-16-53;;/h1-12,21-24,54-56H,13-20,43H2,(H,57,58,59)(H,60,61,62);;/q;2*+1/p-2

InChI Key

WEGBNOHMUNMVHI-UHFFFAOYSA-L

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=CC=C(C=C6)N=NC7=C(C=C(C=C7)N8CCOCC8)O)N)O)O.[Na+].[K+]

Origin of Product

United States

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